molecular formula C10H17N3O B3059937 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1439902-18-7

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B3059937
CAS No.: 1439902-18-7
M. Wt: 195.26
InChI Key: DDTNAUIJCVFEJO-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features both an oxadiazole and a piperidine ring The oxadiazole ring is known for its diverse biological activities, while the piperidine ring is a common structural motif in many pharmacologically active compounds

Scientific Research Applications

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

Safety and Hazards

The compound “2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide . This reaction can be carried out at ambient temperature, making it a convenient and efficient synthetic route.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield piperidine derivatives with different substituents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in both research and industry.

Properties

IUPAC Name

2-piperidin-2-yl-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-12-13-10(14-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTNAUIJCVFEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207239
Record name Piperidine, 2-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-18-7
Record name Piperidine, 2-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 2-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Reactant of Route 2
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Reactant of Route 3
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Reactant of Route 4
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Reactant of Route 5
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Reactant of Route 6
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

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